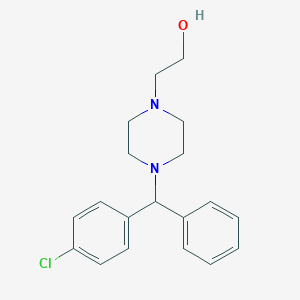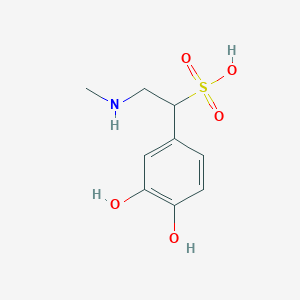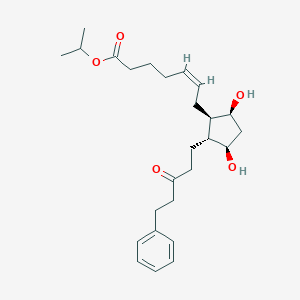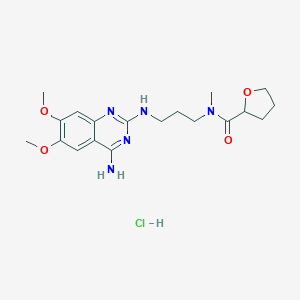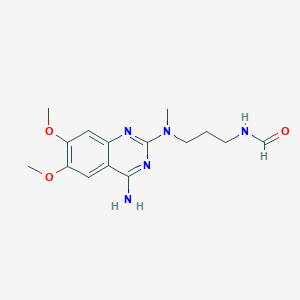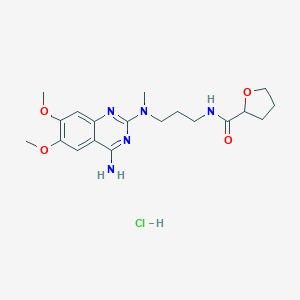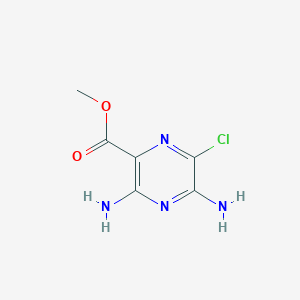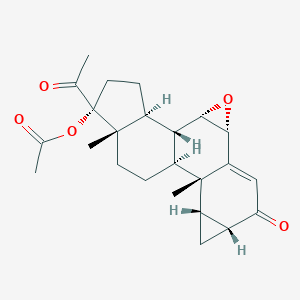
6-Deschloro-6,7-epoxy Cyproterone Acetate
Vue d'ensemble
Description
6-Deschloro-6,7-epoxy Cyproterone Acetate is a chemical substance with the molecular formula C24H30O5 . Its molecular weight is 398.49 . It has absolute stereochemistry .
Molecular Structure Analysis
The molecular structure of 6-Deschloro-6,7-epoxy Cyproterone Acetate is characterized by absolute stereochemistry . It has 10 defined stereocenters and no E/Z centers .Physical And Chemical Properties Analysis
6-Deschloro-6,7-epoxy Cyproterone Acetate has a molecular weight of 398.49 and a molecular formula of C24H30O5 . It has absolute stereochemistry .Applications De Recherche Scientifique
Structural and Pharmacological Properties
Crystal Structure Comparison Cyproterone has been studied for its crystal structure, compared with its acetate ester, cyproterone acetate. The two compounds adopt a similar conformation with notable differences in the cyclopropyl ring attached to the cyclohexenone ring. The distinct crystal packing of cyproterone from its acetate form stems from hydrogen bonding between the free hydroxy group and the carbonyl group of ring A (Ruyck et al., 2005).
Therapeutic Applications and Biological Interactions
Glucocorticoid Receptor Antagonism Cyproterone acetate exhibits properties of glucocorticoid receptor (GR) antagonism. Despite its clinical use as an antiandrogen for conditions like prostate cancer, cyproterone acetate shares a pharmacological profile with the antiprogestin mifepristone (RU486). It binds to the GR and progesterone receptor with similar affinities and is characterized as a competitive antagonist of dexamethasone without intrinsic transactivating properties. The molecular mechanism of cyproterone acetate's antagonism, termed passive antagonism, differs from that of RU486, providing insights into new therapeutic profiles for certain nuclear receptors (Honer et al., 2003).
Impact on Oxidative Stress and Serotonergic System The impact of cyproterone acetate and its structural analogs on oxidative stress biomarkers and the serotonergic system has been explored. A study evaluated cyproterone acetate alongside synthetic steroids, assessing their effects on reduced glutathione (GSH) levels, serotonin metabolites, and lipid peroxidation in rat prostate and brain tissues. The findings indicated significant changes in GSH levels and serotonin, suggesting the influence of these steroids on oxidative stress and serotonergic pathways (Calderón et al., 2009).
Drug Delivery and Bioavailability
Skin Penetration and Follicular Targeting Research into enhancing the skin penetration and follicular targeting of cyproterone acetate has been conducted, with nanostructured lipid carriers (NLCs) of different sizes being evaluated for their drug delivery efficacy. The findings demonstrated that NLCs of certain sizes significantly increased drug penetration and deposition, indicating potential applications for treating androgenic skin disorders such as acne, hirsutism, and alopecia (Ghasemiyeh et al., 2019).
Crystal Structure Insights for Drug Design The crystal structure of the human androgen receptor ligand-binding domain complexed with cyproterone acetate provides insights into ligand-induced conformational changes. This structural understanding facilitates structure-based drug design, shedding light on flexible regions of the ligand-binding domain and illustrating the molecular interactions of cyproterone acetate with the receptor (Bohl et al., 2007).
Propriétés
IUPAC Name |
[(1S,2S,3S,5R,9R,11S,12R,13S,16R,17S)-16-acetyl-2,17-dimethyl-6-oxo-10-oxahexacyclo[10.7.0.02,8.03,5.09,11.013,17]nonadec-7-en-16-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O5/c1-11(25)24(29-12(2)26)8-6-14-19-15(5-7-22(14,24)3)23(4)16-9-13(16)18(27)10-17(23)20-21(19)28-20/h10,13-16,19-21H,5-9H2,1-4H3/t13-,14+,15+,16+,19+,20-,21+,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFELGPWPVWOTLJ-IWMHJGDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C4C(O4)C5=CC(=O)C6CC6C35C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]4[C@H](O4)C5=CC(=O)[C@@H]6C[C@@H]6[C@]35C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80540378 | |
| Record name | [(1S,2S,3S,5R,9R,11S,12R,13S,16R,17S)-16-acetyl-2,17-dimethyl-6-oxo-10-oxahexacyclo[10.7.0.02,8.03,5.09,11.013,17]nonadec-7-en-16-yl] acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80540378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Deschloro-6,7-epoxy Cyproterone Acetate | |
CAS RN |
15423-97-9 | |
| Record name | [(1S,2S,3S,5R,9R,11S,12R,13S,16R,17S)-16-acetyl-2,17-dimethyl-6-oxo-10-oxahexacyclo[10.7.0.02,8.03,5.09,11.013,17]nonadec-7-en-16-yl] acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80540378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6α,7α-Epoxy-17-hydroxy-1α,2α-methylenepregna-4-ene-3,20-dione-17-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



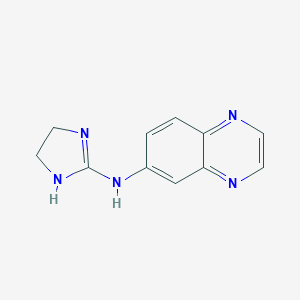

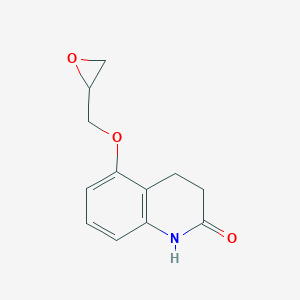
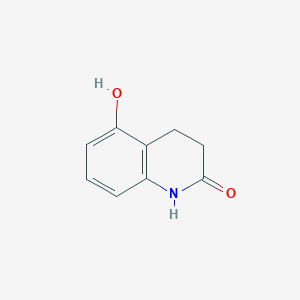

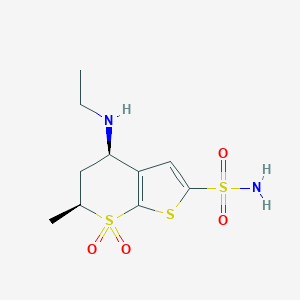
![3-[4-(Trifluoromethyl)phenyl]propanal](/img/structure/B195003.png)
